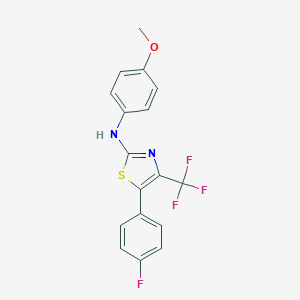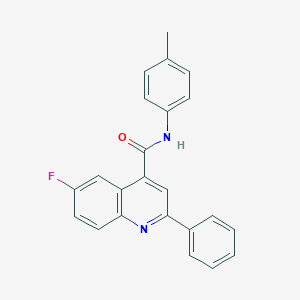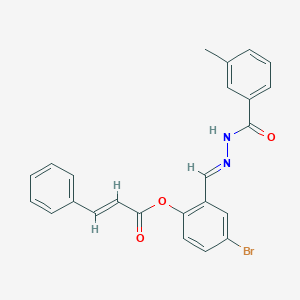![molecular formula C22H28N2O2S B515352 N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B515352.png)
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound with the molecular formula C22H28N2O2S and a molecular weight of 384.53492 g/mol . This compound is characterized by its unique structure, which includes an ethylanilino group, a propylsulfanyl group, and a propanamide backbone.
Métodos De Preparación
The synthesis of N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves multiple steps, typically starting with the preparation of the ethylanilino and propylsulfanyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Análisis De Reacciones Químicas
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. .
Aplicaciones Científicas De Investigación
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:
- 3-{[3-(3-methylanilino)-3-oxopropyl]sulfanyl}-N-(3-methylphenyl)propanamide
- 3-{[3-(3-isopropylanilino)-3-oxopropyl]sulfanyl}-N-(3-isopropylphenyl)propanamide These compounds share similar structural features but differ in the substituents on the anilino and phenyl groups. The unique combination of ethyl groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C22H28N2O2S |
|---|---|
Peso molecular |
384.5g/mol |
Nombre IUPAC |
3-[3-(3-ethylanilino)-3-oxopropyl]sulfanyl-N-(3-ethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-3-17-7-5-9-19(15-17)23-21(25)11-13-27-14-12-22(26)24-20-10-6-8-18(4-2)16-20/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
FBBUEXMRPBLFEI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CCSCCC(=O)NC2=CC=CC(=C2)CC |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)CCSCCC(=O)NC2=CC=CC(=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-dimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B515269.png)

![1-(9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B515273.png)
![8-bromo-7-[2-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B515274.png)
![7-methyl-3-oxo-N,5-diphenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B515276.png)


![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B515282.png)
![methyl (4Z)-1-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B515284.png)
![Ethyl 4-[(4-chlorobenzoyl)amino]-2-methyl-3-thiophenecarboxylate](/img/structure/B515286.png)
![3-methyl-7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one](/img/structure/B515287.png)

![3-(9-{2-[(3-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B515291.png)
![N-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-4-ethoxyaniline](/img/structure/B515294.png)
